molecular formula C19H22N2O2 B5877394 1-(4-methoxyphenyl)-4-(2-methylbenzoyl)piperazine

1-(4-methoxyphenyl)-4-(2-methylbenzoyl)piperazine

Cat. No. B5877394
M. Wt: 310.4 g/mol
InChI Key: MZIFOIOWFIXPTK-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-4-(2-methylbenzoyl)piperazine (MMBP) is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. MMBP has been found to exhibit a wide range of biochemical and physiological effects, and its mechanism of action has been the subject of numerous investigations. In

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-4-(2-methylbenzoyl)piperazine is complex and involves the modulation of several neurotransmitter systems in the brain. It has been found to interact with serotonin receptors, dopamine receptors, and adrenergic receptors, among others. 1-(4-methoxyphenyl)-4-(2-methylbenzoyl)piperazine has been shown to inhibit the reuptake of serotonin and dopamine, leading to increased levels of these neurotransmitters in the brain. This, in turn, leads to the modulation of several physiological and biochemical processes in the brain.
Biochemical and Physiological Effects
1-(4-methoxyphenyl)-4-(2-methylbenzoyl)piperazine has been found to exhibit a wide range of biochemical and physiological effects in the brain. It has been shown to modulate the release of several neurotransmitters, including serotonin, dopamine, and norepinephrine. 1-(4-methoxyphenyl)-4-(2-methylbenzoyl)piperazine has also been found to inhibit the activity of voltage-gated ion channels, leading to changes in neuronal excitability. Additionally, 1-(4-methoxyphenyl)-4-(2-methylbenzoyl)piperazine has been shown to activate G protein-coupled receptors, leading to downstream effects on intracellular signaling pathways.

Advantages and Limitations for Lab Experiments

1-(4-methoxyphenyl)-4-(2-methylbenzoyl)piperazine has several advantages for use in lab experiments. It is a highly potent compound with a well-defined mechanism of action, which makes it an ideal candidate for studying the effects of neurotransmitter modulation on various physiological and biochemical processes. However, 1-(4-methoxyphenyl)-4-(2-methylbenzoyl)piperazine also has several limitations. It is a relatively expensive compound, which can limit its use in large-scale experiments. Additionally, 1-(4-methoxyphenyl)-4-(2-methylbenzoyl)piperazine has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on 1-(4-methoxyphenyl)-4-(2-methylbenzoyl)piperazine. One area of interest is the development of new drugs based on the structure of 1-(4-methoxyphenyl)-4-(2-methylbenzoyl)piperazine for the treatment of various neurological disorders. Another area of interest is the study of the long-term effects of 1-(4-methoxyphenyl)-4-(2-methylbenzoyl)piperazine on the brain and its potential for neuroprotection. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-methoxyphenyl)-4-(2-methylbenzoyl)piperazine and its potential for modulating other neurotransmitter systems in the brain.

Synthesis Methods

The synthesis of 1-(4-methoxyphenyl)-4-(2-methylbenzoyl)piperazine involves the reaction of piperazine with 4-methoxybenzyl chloride in the presence of a base, followed by the reaction of the resulting product with 2-methylbenzoyl chloride. This method has been described in several research papers and has been found to yield high purity 1-(4-methoxyphenyl)-4-(2-methylbenzoyl)piperazine.

Scientific Research Applications

1-(4-methoxyphenyl)-4-(2-methylbenzoyl)piperazine has been widely used in scientific research for its potential applications in the field of neuroscience. It has been found to exhibit a wide range of effects on the central nervous system, including modulation of neurotransmitter release, inhibition of voltage-gated ion channels, and activation of G protein-coupled receptors. These effects make 1-(4-methoxyphenyl)-4-(2-methylbenzoyl)piperazine a promising candidate for the development of new drugs for the treatment of various neurological disorders, such as anxiety, depression, and schizophrenia.

properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-15-5-3-4-6-18(15)19(22)21-13-11-20(12-14-21)16-7-9-17(23-2)10-8-16/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIFOIOWFIXPTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6833093

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